molecular formula C5H6O B042074 2-Cyclopenten-1-one CAS No. 930-30-3

2-Cyclopenten-1-one

Cat. No. B042074
Key on ui cas rn: 930-30-3
M. Wt: 82.1 g/mol
InChI Key: BZKFMUIJRXWWQK-UHFFFAOYSA-N
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Patent
US04263447

Procedure details

Synder et al. J.A.C.S. 81, 4299-4300 (1959) claimed that the light-catalyzed liquid-phase autoxidation of cyclopentene in the presence of acetic anhydride gave cyclopentenone and 2-acetoxy-3,4-dihydro-[2H]-pyran.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH2:4][CH2:3][CH:2]=1.[C:6]([O:9][C:10](=[O:12])[CH3:11])(=[O:8])[CH3:7]>>[C:1]1(=[O:8])[CH2:5][CH2:4][CH:3]=[CH:2]1.[C:6]([O:9][CH:10]1[CH2:11][CH2:5][CH:1]=[CH:2][O:12]1)(=[O:8])[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C=CCC1)=O
Name
Type
product
Smiles
C(C)(=O)OC1OC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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